4-Amino-6-morpholinopyrimidine
Overview
Description
4-Amino-6-morpholinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a morpholine ring at the 6-position
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6-morpholinopyrimidine are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, another group of compounds that mediate inflammation .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of nitric oxide and prostaglandins . The compound’s ability to inhibit these enzymes is the basis for its anti-inflammatory activity .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in inflammation. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . This leads to a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of this compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, thereby decreasing the expression of iNOS and COX-2 proteins in macrophage cells . This leads to a decrease in inflammation-associated disorders .
Biochemical Analysis
Biochemical Properties
4-Amino-6-morpholinopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme mitogen-activated protein kinase-interacting kinase (MNK), where this compound acts as an inhibitor. This inhibition affects the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is crucial for the initiation of protein synthesis . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by generating reactive oxygen species (ROS) and activating caspase-3/7, leading to the degradation of nuclear DNA . This compound also affects the expression of genes involved in cell cycle regulation, thereby causing cell cycle arrest and inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity . This inhibition disrupts the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, this compound inhibits the activity of mitogen-activated protein kinase-interacting kinase (MNK), leading to reduced phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity and adverse reactions in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound can also affect metabolic flux by altering the levels of metabolites involved in amino acid and nucleotide metabolism. These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with solute carrier family transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, affecting its localization and accumulation in various tissues. These interactions play a crucial role in determining the bioavailability and efficacy of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles such as the mitochondria, where it exerts its effects on mitochondrial function and cellular metabolism. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-morpholinopyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-6-morpholinopyrimidine with ammonia or an amine source under suitable conditions to replace the chlorine atom with an amino group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-morpholinopyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as halides, thiols, or other amines under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Reduced amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-6-morpholinopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Amino-2,6-dimethoxypyrimidine
- 4-Amino-5-cyano-2-methylpyrimidine
- 4-Amino-6-chloropyrimidine
Comparison: 4-Amino-6-morpholinopyrimidine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to other pyrimidine derivatives. This structural feature enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-morpholin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJWZMBGGYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539202 | |
Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-80-8 | |
Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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